molecular formula C23H28N2O6 B11022557 N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022557
M. Wt: 428.5 g/mol
InChI Key: QPUIZUIZPSPLQY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidone carboxamide derivative characterized by two 3,4-dimethoxyphenyl substituents. The compound features a central 5-oxopyrrolidine ring substituted at position 3 with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety. A second 3,4-dimethoxyphenyl group is attached via an ethyl chain to the pyrrolidine nitrogen.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H28N2O6/c1-28-18-7-5-15(11-20(18)30-3)9-10-25-14-16(12-22(25)26)23(27)24-17-6-8-19(29-2)21(13-17)31-4/h5-8,11,13,16H,9-10,12,14H2,1-4H3,(H,24,27)

InChI Key

QPUIZUIZPSPLQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide backbone with a 3,4-dimethoxyphenethylamine substituent.
  • Key Data :
    • Yield: 80%
    • Melting Point: 90°C
    • Distinction : Replaces the pyrrolidone carboxamide with a benzamide group, likely reducing conformational rigidity compared to the target compound. The absence of the pyrrolidone ring may alter solubility and bioavailability .

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

  • Structure : Contains an azanium (NH₃⁺) group and a propyl chain instead of the pyrrolidone ring.

(2RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propylpentanenitrile

  • Structure : Nitrile-containing pentanenitrile backbone with branched substituents.
  • Key Data: CAS No.: 959011-16-6 Distinction: The nitrile group confers distinct electronic and reactivity profiles compared to the carboxamide in the target compound. The propyl chain may enhance lipophilicity but reduce hydrogen-bonding capacity .

1-(3,4-Dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structure : Shares the 5-oxopyrrolidine-3-carboxamide core but substitutes the dimethoxyphenyl groups with 3,4-dimethylphenyl and thiadiazolyl moieties.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogues vs. Target Compound

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidone carboxamide Dual 3,4-dimethoxyphenyl groups ~450 (estimated) High lipophilicity, conformational flexibility
Rip-B Benzamide Single 3,4-dimethoxyphenethylamine ~300 (estimated) Lower rigidity, MP = 90°C
Azanium chloride dihydrate Azanium-propyl Charged NH₃⁺, hydrated 503.02 Polar, crystalline stability
Thiadiazolyl derivative Pyrrolidone carboxamide 3,4-Dimethylphenyl, thiadiazole 344.43 Sulfur-enhanced reactivity

Solubility and Bioavailability

  • The target compound’s dual dimethoxyphenyl groups likely enhance lipophilicity, favoring passive diffusion across membranes. In contrast, the azanium derivative’s polarity may limit permeability but improve aqueous solubility .
  • The thiadiazole-containing analogue’s lower molecular weight (344 vs. ~450) could enhance diffusion rates but reduce binding affinity due to fewer aromatic interactions .

Research Implications

  • Pharmacological Potential: The target compound’s dimethoxyphenyl groups align with structural motifs seen in kinase inhibitors (e.g., tyrosine kinase blockers), whereas the thiadiazole derivative may target sulfur-sensitive enzymes like cysteine proteases .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H25N1O5C_{20}H_{25}N_{1}O_{5} and a molecular weight of approximately 359.4 g/mol. The structure features multiple methoxy groups which are known to influence its pharmacological properties.

1. Antimicrobial Properties

Research indicates that derivatives of compounds containing the dimethoxyphenyl moiety exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 12.5 µg/mL .

2. Cytotoxicity

Studies have evaluated the cytotoxic effects of various derivatives on cancer cell lines, including HepG2 (liver cancer). While some compounds demonstrated cytotoxicity, the specific activity of this compound requires further investigation to determine its efficacy and safety profile.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to interfere with key metabolic pathways in bacteria, such as fatty acid synthesis and mycolic acid biosynthesis in mycobacteria .
  • Interaction with Cellular Targets : The presence of methoxy groups may enhance lipophilicity, allowing better penetration into cellular membranes and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMIC = 12.5 µg/mL against M. tuberculosis
CytotoxicityVarious aminopyrazine derivativesVariable cytotoxic effects on HepG2 cells
AntifungalPhenyl and alkyl derivativesEffective against Candida albicans

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